2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide
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Overview
Description
2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, an isonicotinamide moiety, and a methoxyethoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide typically involves multiple steps, starting with the preparation of the quinoline and isonicotinamide precursors. One common synthetic route includes the following steps:
Preparation of Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of Isonicotinamide: Isonicotinamide can be prepared by the reaction of isonicotinic acid with ammonia or an amine.
Coupling Reaction: The quinoline derivative is then coupled with the isonicotinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline moiety.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, leading to potential anti-cancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline ring.
Isonicotinamide Derivatives: Compounds like isoniazid, which contain the isonicotinamide moiety.
Uniqueness
2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide is unique due to the presence of both the quinoline and isonicotinamide moieties, along with the methoxyethoxy group
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-quinolin-8-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-10-11-24-16-12-14(7-9-19-16)18(22)21-15-6-2-4-13-5-3-8-20-17(13)15/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXHNCFGDFUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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